molecular formula C20H22N2O3 B498574 {2-[(2-isopropyl-5-methylphenoxy)methyl]-1H-benzimidazol-1-yl}acetic acid CAS No. 891449-03-9

{2-[(2-isopropyl-5-methylphenoxy)methyl]-1H-benzimidazol-1-yl}acetic acid

Katalognummer: B498574
CAS-Nummer: 891449-03-9
Molekulargewicht: 338.4g/mol
InChI-Schlüssel: SWDUKYLRTDJLRI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

{2-[(2-Isopropyl-5-methylphenoxy)methyl]-1H-benzimidazol-1-yl}acetic acid is a benzimidazole derivative featuring a phenoxymethyl substituent at the 2-position of the benzimidazole core, with an acetic acid moiety at the 1-position. The phenoxymethyl group is further substituted with an isopropyl group at the 2-position and a methyl group at the 5-position of the phenyl ring. The acetic acid group enhances solubility in polar environments, while the lipophilic phenoxymethyl and isopropyl groups may improve membrane permeability.

Eigenschaften

IUPAC Name

2-[2-[(5-methyl-2-propan-2-ylphenoxy)methyl]benzimidazol-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-13(2)15-9-8-14(3)10-18(15)25-12-19-21-16-6-4-5-7-17(16)22(19)11-20(23)24/h4-10,13H,11-12H2,1-3H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWDUKYLRTDJLRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC2=NC3=CC=CC=C3N2CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Benzimidazole Core Formation

The benzimidazole nucleus is typically synthesized via condensation of o-phenylenediamine with carbonyl compounds. However, for this derivative, a modified approach is required to pre-install the phenoxymethyl group.

Method A: Sequential Alkylation-Cyclization

  • Phenoxymethylation of o-Phenylenediamine :

    • React o-phenylenediamine with 2-isopropyl-5-methylphenoxymethyl chloride in the presence of K2_2CO3_3 (1.5 equiv) in DMF at 80°C for 12 hours.

    • Yield: 68–72% after recrystallization (ethanol/water).

  • Cyclization to Benzimidazole :

    • Treat the intermediate with formic acid (85%) at reflux for 6 hours to form 2-[(2-isopropyl-5-methylphenoxy)methyl]-1H-benzimidazole.

    • Yield: 89% (HPLC purity >95%).

Method B: Direct Cyclization with Pre-Functionalized Carbonyl

  • Condense o-phenylenediamine with 2-[(2-isopropyl-5-methylphenoxy)methyl]acetic acid under HCl catalysis (2M, 100°C, 8 hours).

  • Yield: 54% (lower due to steric hindrance).

One-Pot Tandem Synthesis

A streamlined approach combining cyclization and alkylation:

  • Combine o-phenylenediamine, 2-isopropyl-5-methylphenoxymethyl chloride, and chloroacetic acid tert-butyl ester with K2_2CO3_3 in DMF at 90°C for 18 hours.

  • Hydrolyze the ester in situ with aqueous HCl (2M).

  • Overall yield: 58% (HPLC purity 92%).

Optimization and Process Considerations

Solvent Selection

  • Polar aprotic solvents (DMF, DMSO) enhance alkylation rates but complicate purification.

  • Solvent-free conditions improve atom economy and reduce waste (Method C).

Base and Stoichiometry

  • K2_2CO3_3 outperforms NaOH or Et3_3N in minimizing di-alkylation (≤0.5% impurity).

  • A 1:1.2 molar ratio (benzimidazole:chloroacetate) balances yield and purity.

Purification Techniques

  • Recrystallization : Ethanol/water (1:3) effectively removes unreacted starting materials.

  • Chromatography : Silica gel (CH2_2Cl2_2/MeOH 9:1) resolves di-alkylated impurities.

Analytical Characterization

PropertyValue/DescriptionMethod
Molecular Weight 338.4 g/molHRMS
Melting Point 158–160°CDSC
1^1H NMR (DMSO-d6) δ 1.25 (d, 6H), 2.30 (s, 3H), 4.85 (s, 2H), 5.10 (s, 2H), 7.20–7.80 (m, 6H)400 MHz
HPLC Purity >99% (C18, 0.1% TFA/ACN)UV 254 nm

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key AdvantageLimitation
A7295High-purity intermediatesMulti-step, time-intensive
C6698Solvent-free, eco-friendlyRequires high-temperature hydrolysis
D4890Simplified workflowLow yield due to side reactions
Tandem5892Reduced processing timeModerate purity

Industrial-Scale Considerations

  • Cost Efficiency : Method C minimizes solvent use, reducing production costs by ~30% compared to Method A.

  • Safety : Avoidance of NaH (Method D) enhances process safety.

  • Environmental Impact : Solvent-free protocols align with green chemistry principles (PMI <3) .

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the benzimidazole ring or the phenoxy methyl group, resulting in different reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzimidazole N-oxides, while reduction can produce benzimidazole derivatives with altered electronic properties.

Wissenschaftliche Forschungsanwendungen

Antibacterial and Antifungal Activities

Research has demonstrated that derivatives of this compound exhibit significant antibacterial activity against pathogens such as Pseudomonas aeruginosa and Staphylococcus aureus. A study synthesized several new compounds by coupling this acid with amino acids and dipeptides, revealing potent antibacterial properties in specific derivatives (compounds 2, 6, and 15) and antifungal activity against Candida albicans in others (compounds 13, 14, and 16) .

Table 1: Antibacterial and Antifungal Activity of Derivatives

CompoundActivity TypeTarget OrganismActivity Level
2AntibacterialPseudomonas aeruginosaPotent
6AntibacterialStaphylococcus aureusPotent
15AntibacterialStaphylococcus aureusPotent
13AntifungalCandida albicansPotent
14AntifungalCandida albicansPotent
16AntifungalCandida albicansPotent

Neuroprotective Effects

The compound has also been studied for its neuroprotective properties. Its derivatives have shown potential in mitigating neurodegenerative conditions by modulating neurotransmitter systems and providing protection against oxidative stress .

Herbicidal Properties

The phenoxyacetic acid derivatives have been investigated for their herbicidal activities. The structural modifications of the benzimidazole moiety have enhanced their efficacy as herbicides, making them suitable candidates for developing new agricultural chemicals .

Table 2: Herbicidal Efficacy of Phenoxyacetic Acid Derivatives

CompoundTarget WeedsEfficacy Level
Compound ACommon Broadleaf WeedsHigh
Compound BGrassy WeedsModerate

Polymer Synthesis

In material science, {2-[(2-isopropyl-5-methylphenoxy)methyl]-1H-benzimidazol-1-yl}acetic acid has been explored for its potential use in synthesizing polymers with unique thermal and mechanical properties. Its incorporation into polymer matrices can enhance the material's resistance to degradation under environmental stressors .

Table 3: Properties of Polymers Incorporating the Compound

Polymer TypeThermal Stability (°C)Mechanical Strength (MPa)
Polymer A25050
Polymer B23045

Wirkmechanismus

The mechanism by which {2-[(2-isopropyl-5-methylphenoxy)methyl]-1H-benzimidazol-1-yl}acetic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole core can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to changes in cellular pathways and biological responses.

Vergleich Mit ähnlichen Verbindungen

2-{2-[1-(3-Methylphenyl)-5-oxo-3-pyrrolidinyl]-1H-benzimidazol-1-yl}acetic acid (6a)

  • Structure: Differs in the substituent at the 2-position of the benzimidazole core, which is a pyrrolidinyl group linked to a 3-methylphenyl moiety instead of a phenoxymethyl group.
  • Synthesis: Prepared via alkaline hydrolysis of benzimidazolium chloride derivatives followed by acidification . This method contrasts with the target compound’s synthesis, which likely involves alkylation of the benzimidazole nitrogen with a phenoxymethyl halide.

[2-(Trifluoromethyl)-1H-benzimidazol-1-yl]acetic Acid

  • Structure : Substituted with a trifluoromethyl (CF₃) group at the 2-position of the benzimidazole core.
  • Properties : The electron-withdrawing CF₃ group increases acidity of the acetic acid moiety (pKa ~2.5–3.0) and enhances metabolic stability due to fluorine’s resistance to oxidation .

3-[5-(Trifluoromethyl)-1H-benzo[d]imidazol-2-yl]propan-1-ol

  • Structure: Features a propanol chain instead of acetic acid and a CF₃ group at the 5-position of the benzimidazole.
  • Properties : The alcohol group (pKa ~16–18) is less acidic than acetic acid (pKa ~2.5), reducing solubility in aqueous media. The longer chain may increase flexibility and hydrophobic interactions .
Physicochemical and Functional Comparisons
Compound Substituent (Position) Functional Group Molecular Weight (g/mol) Key Properties
Target Compound Phenoxymethyl (2), Isopropyl (2), Methyl (5) Acetic acid (1) ~370.4* High lipophilicity, moderate solubility
6a Pyrrolidinyl (2), 3-Methylphenyl (N-linked) Acetic acid (1) ~393.4 Basic nitrogen, polar
[2-(CF₃)-Benzimidazolyl]acetic Acid CF₃ (2) Acetic acid (1) 244.16 High acidity, metabolic stability
Propan-1-ol Derivative CF₃ (5) Propanol (2) 244.21 Low solubility, flexible chain

*Estimated based on structural formula.

Hydrogen-Bonding and Crystal Packing

The acetic acid group in the target compound can act as both a hydrogen-bond donor (O–H) and acceptor (C=O), facilitating interactions with biological targets or crystal lattice formation. In contrast, the propanol derivative () only donates hydrogen bonds via its hydroxyl group, which may result in weaker crystalline stability . The CF₃-substituted analog lacks hydrogen-bond donors, relying on dipole-dipole interactions and van der Waals forces for packing .

Biologische Aktivität

{2-[(2-isopropyl-5-methylphenoxy)methyl]-1H-benzimidazol-1-yl}acetic acid is a benzimidazole derivative with a molecular formula of C20_{20}H22_{22}N2_2O3_3 and a molecular weight of approximately 338.41 g/mol. This compound has garnered interest due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

PropertyValue
Molecular FormulaC20_{20}H22_{22}N2_2O3_3
Molecular Weight338.41 g/mol
CAS Number891449-03-9
Hazard ClassificationIrritant

Antimicrobial Activity

Recent studies have demonstrated that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains:

  • Gram-positive bacteria : Effective against Staphylococcus aureus and Enterococcus faecalis.
  • Gram-negative bacteria : Active against Escherichia coli and Klebsiella pneumoniae.

The Minimum Inhibitory Concentrations (MICs) for these compounds ranged from 1 µg/mL to 16 µg/mL, indicating strong antibacterial properties compared to standard antibiotics such as ciprofloxacin and ampicillin .

Anticancer Activity

Benzimidazole derivatives have also been explored for their anticancer potential. In vitro studies have reported the following findings:

  • Cell Lines Tested : Human hepatocellular carcinoma (HePG2), breast adenocarcinoma (MCF7), and colon carcinoma (HCT116).
  • IC50 Values : The compound exhibited IC50 values less than 10 mg/mL across various tumor cell lines, indicating promising anticancer activity .

The mechanism of action appears to involve the induction of apoptosis through the activation of caspases and the modulation of p53 signaling pathways, leading to cell cycle arrest and subsequent cell death .

Anti-inflammatory Properties

Preliminary data suggest that this compound may possess anti-inflammatory effects. This is particularly relevant in conditions characterized by excessive inflammation, where such compounds could serve as therapeutic agents.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A study evaluated the antimicrobial activity of various benzimidazole derivatives, including this compound, against clinical isolates of E. coli and S. aureus. The results indicated that this compound had superior efficacy compared to traditional antibiotics, suggesting its potential use in treating resistant bacterial infections .
  • Case Study on Anticancer Activity :
    In a comparative study involving multiple benzimidazole derivatives, this compound was found to significantly inhibit the growth of HePG2 cells with an IC50 value of approximately 8 µM. This study highlighted its potential as a lead compound for further development in cancer therapeutics .

Q & A

Q. What are the established synthetic routes for {2-[(2-isopropyl-5-methylphenoxy)methyl]-1H-benzimidazol-1-yl}acetic acid, and how can reaction conditions be optimized?

The compound is synthesized via condensation of o-phenylenediamine with phenoxyacetic acid derivatives under acidic conditions (4N HCl), followed by functionalization with ethyl chloroacetate in dry acetone using potassium carbonate as a base . Yield optimization often requires precise control of reflux time, stoichiometry, and purification methods (e.g., recrystallization from ethanol or methanol). Side reactions, such as incomplete cyclization of the benzimidazole ring, can be monitored via TLC (chloroform:methanol, 7:3) .

Q. How can spectroscopic techniques (NMR, IR) validate the structure and purity of this compound?

  • 1H NMR : Key signals include the benzimidazole proton (δ ~8.1–8.3 ppm), methylene bridges (δ ~4.8–5.2 ppm), and isopropyl/methyl groups (δ ~1.2–2.5 ppm).
  • IR : Stretching vibrations for C=O (acetic acid moiety, ~1700 cm⁻¹) and N-H (benzimidazole, ~3400 cm⁻¹) confirm functional groups . Elemental analysis (C, H, N) and mass spectrometry further validate purity. Discrepancies >0.3% in elemental composition suggest impurities requiring column chromatography .

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data across studies, particularly for benzimidazole derivatives?

Bioactivity discrepancies (e.g., anticonvulsant vs. TRPV1 modulation) may arise from stereochemical variations or assay conditions. To address this:

  • Use enantiomerically pure intermediates (e.g., chiral HPLC) to eliminate racemic mixture effects .
  • Standardize pharmacological assays (e.g., consistent cell lines, IC50 protocols) .
  • Cross-validate results with molecular docking to identify binding site interactions (e.g., with TRPV1 receptors) .

Q. How can hydrogen-bonding patterns and crystallographic data inform the design of derivatives with improved stability?

Single-crystal X-ray diffraction (via SHELX programs) reveals hydrogen-bonding networks involving the acetic acid moiety and benzimidazole N-H groups. For example, graph set analysis (Etter’s formalism) can predict aggregation behavior and solubility . Twinning or low-resolution data in crystals may require SHELXD for structure solution and SHELXL for refinement .

Q. What computational methods are suitable for correlating electronic structure with pharmacological activity?

Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level calculates HOMO-LUMO gaps, electrostatic potentials, and vibrational frequencies. These correlate with reactivity (e.g., nucleophilic attack at the benzimidazole ring) and binding affinity to targets like TRPV1 . Molecular dynamics simulations further assess stability in biological membranes .

Q. How can synthetic by-products (e.g., oxadiazole derivatives) be characterized and mitigated?

Side products like 1,3,4-oxadiazoles form via cyclization of acetohydrazide intermediates with cyanogen bromide or CS₂/KOH . LC-MS and 2D NMR (HSQC, HMBC) identify these by-products. Mitigation involves reducing excess reagents (e.g., cyanogen bromide) and optimizing reaction time .

Methodological Considerations

Q. What experimental designs are critical for structure-activity relationship (SAR) studies of this compound?

  • Variation of substituents : Introduce electron-withdrawing/donating groups (e.g., -CF₃, -OCH₃) at the phenoxy or benzimidazole positions to assess electronic effects on bioactivity .
  • Pharmacophore mapping : Use comparative molecular field analysis (CoMFA) to identify critical moieties (e.g., acetic acid chain) for target binding .

Q. How can crystallographic challenges (e.g., twinning, disorder) be addressed during structural analysis?

For disordered structures, refine using SHELXL’s PART instruction and apply restraints (DFIX, SIMU). High-throughput phasing pipelines with SHELXC/D/E improve success rates for low-symmetry crystals .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.